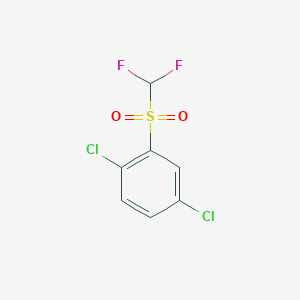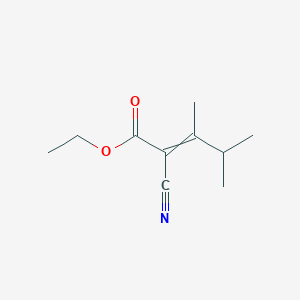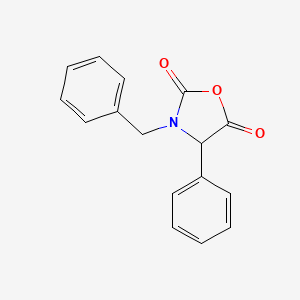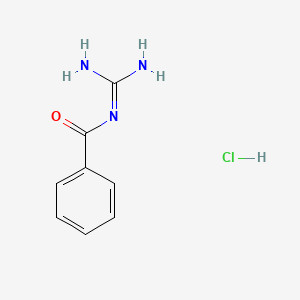![molecular formula C18H22N4O2 B15076634 4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline CAS No. 200130-75-2](/img/structure/B15076634.png)
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2,5-dimethylaniline to form 2,5-dimethyl-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with N,N,3,5-tetramethylaniline under basic conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the azo group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the azo group. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution or zinc in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and quantify compounds.
Biology: Employed in staining biological tissues and cells to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the manufacturing of colored products, such as textiles, plastics, and inks.
作用機序
The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of reactive intermediates that can bind to proteins and nucleic acids. This interaction can alter the function of these biomolecules, leading to various biological effects. The compound’s vibrant color also makes it useful as a visual marker in various applications.
類似化合物との比較
Similar Compounds
- 4-[(E)-(4-nitrophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(2,4-dimethylphenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(2,5-dimethylphenyl)diazenyl]-N,N-dimethylaniline
Uniqueness
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline is unique due to the presence of both nitro and multiple methyl groups on the aromatic rings. This structural feature enhances its stability and reactivity, making it particularly useful in applications requiring robust and reliable performance. The combination of these substituents also imparts distinct electronic properties, influencing its behavior in chemical reactions and interactions with biological molecules.
特性
CAS番号 |
200130-75-2 |
|---|---|
分子式 |
C18H22N4O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
4-[(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline |
InChI |
InChI=1S/C18H22N4O2/c1-11-10-17(22(23)24)12(2)9-16(11)19-20-18-13(3)7-15(21(5)6)8-14(18)4/h7-10H,1-6H3 |
InChIキー |
DZGSVTUGEKXDTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N=NC2=C(C=C(C(=C2)C)[N+](=O)[O-])C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



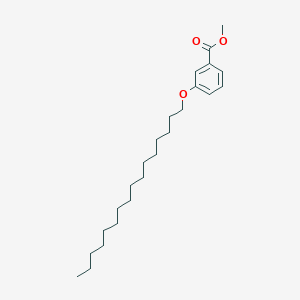

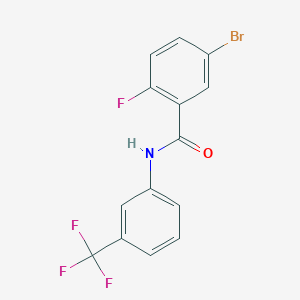
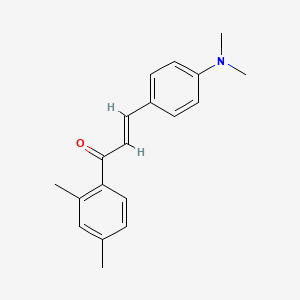
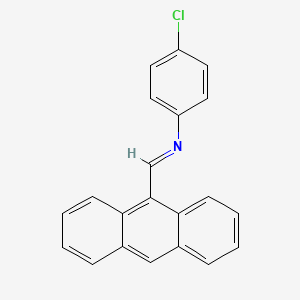
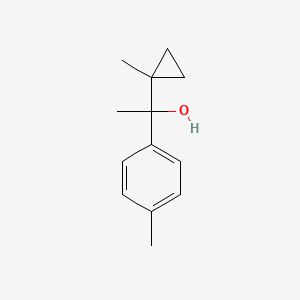
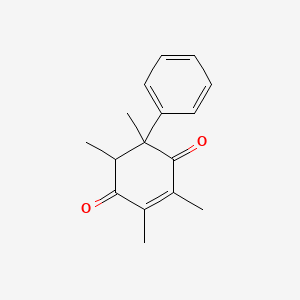
![Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B15076594.png)
